An In-depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
An In-depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
An In-Depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motifs, featuring a difluorophenyl group and a keto-ester functionality, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safety considerations, tailored for professionals in research and development.
Chemical Identity and Properties
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CAS Number: 898753-14-5[1]
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Molecular Formula: C₁₂H₁₂F₂O₃
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Molecular Weight: 242.22 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 242.22 | |
| Molecular Formula | C₁₂H₁₂F₂O₃ | |
| Hazard | Irritant |
Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
The synthesis of analogous keto-esters often involves the reaction of a substituted acyl halide with an appropriate ester enolate or a related nucleophile. While specific synthesis routes for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are not extensively detailed in publicly available literature, a general and plausible synthetic approach can be extrapolated from established organic chemistry principles. A common method for synthesizing similar compounds is the Claisen condensation reaction.[2][3]
Hypothetical Synthetic Pathway:
A plausible route for the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate could involve the reaction of a derivative of 2,5-difluorobenzene with a succinic acid monoester derivative under conditions that favor carbon-carbon bond formation.
Experimental Protocol: Generalized Synthesis of a Keto-Ester
This protocol is a generalized representation and would require optimization for the specific synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable solvent (e.g., dry tetrahydrofuran or diethyl ether).
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Base Addition: A strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), is carefully added to the reaction vessel.
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Ester Addition: An appropriate ester, such as ethyl acetate, is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C or below) to form the enolate.
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Acyl Halide Addition: The 2,5-difluorobenzoyl chloride is then added dropwise to the reaction mixture.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
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Quenching and Workup: The reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.
Applications in Research and Drug Development
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The difluorophenyl moiety in Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate makes it an attractive starting material for the synthesis of novel therapeutic agents.
While specific applications of this exact compound are not extensively documented, analogous keto-esters are known to be precursors for a variety of heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties.[5] For example, similar compounds are used in the synthesis of pyrazoline derivatives.[5]
Diagram: Potential Synthetic Utility
Caption: Synthetic pathway from the core compound to bioactive molecules.
Analytical Characterization
Ensuring the purity and structural integrity of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.[6][7]
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| Gas Chromatography (GC) | To assess purity and identify volatile impurities.[6] |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify the positions of protons and carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used.
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Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.
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GC Conditions:
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Injector Temperature: Typically set to 250 °C.
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Detector Temperature: Typically set to 280 °C.
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Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the main compound from any impurities. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
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Analysis: A small volume of the prepared sample is injected into the GC system. The resulting chromatogram will show a major peak corresponding to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate and potentially smaller peaks for any impurities. The purity is calculated based on the relative peak areas.
Safety and Handling
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is classified as an irritant. Therefore, appropriate safety precautions must be taken when handling this compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8][10]
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Avoid Contact: Avoid contact with skin, eyes, and clothing.[8][9] In case of contact, rinse the affected area immediately with plenty of water.[8][10]
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Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10][11]
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][10]
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Diagram: Laboratory Safety Workflow
Caption: Standard safety procedures for handling chemical reagents.
Conclusion
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features make it an important building block for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working with this compound. This guide has provided a comprehensive overview of these key aspects to support the scientific community in their research endeavors.
References
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Renfert. Safety Data Sheet. [Link]
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International Journal of Recent Advances in Science and Technology. A Simple, Sensitive Rapid Gas Chromatography with Mass Spectrometry (GC-MS) Method for the Determination of Ethyl 4-bromobutyrate in Tolvaptan Tablets. [Link]
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PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]
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ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]
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Scientific Laboratory Supplies. Ethyl 4-chloro-4-oxobutyrate. [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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